Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride
Description
The compound Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride (hereafter referred to as Compound A) is a synthetic isoquinoline derivative with a complex substitution pattern. Key structural features include:
- Tetrahydroisoquinoline core: A partially saturated isoquinoline ring system, which enhances conformational stability compared to fully aromatic analogs.
- 2-Methyl group: A chiral center that may affect stereoselective biological activity.
- 1-(2-((3,4-Dichlorophenyl)sulfonyl)ethyl) substituent: A sulfonamide-linked 3,4-dichlorophenyl group, introducing both hydrophobic and electrophilic characteristics.
- Hydrochloride salt: Enhances solubility for pharmacological applications .
Compound A is structurally optimized for interactions with biological targets, particularly enzymes or receptors sensitive to sulfonamide and dichlorophenyl motifs. Its synthesis likely involves Bischler–Napieralski cyclization or similar methods, as evidenced by analogous pathways in related compounds .
Properties
CAS No. |
22309-31-5 |
|---|---|
Molecular Formula |
C20H24Cl3NO4S |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
1-[2-(3,4-dichlorophenyl)sulfonylethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H23Cl2NO4S.ClH/c1-23-8-6-13-10-19(26-2)20(27-3)12-15(13)18(23)7-9-28(24,25)14-4-5-16(21)17(22)11-14;/h4-5,10-12,18H,6-9H2,1-3H3;1H |
InChI Key |
PIPJYTWLYCSQFL-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Synthesis and Combinatorial Chemistry
The synthetic approach often employs solid-phase resin-bound amines as starting materials. The resin-bound amine is reacted in situ with an aldehyde to form an imine intermediate. This intermediate is then treated with cyclic anhydrides (such as homophthalic anhydride or analogues) to construct the isoquinoline ring system with desired substituents.
Key Reactions and Conditions
Imine Formation: Resin-bound amine reacts with an aldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) for 1 to 24 hours at temperatures ranging from 20°C to 75°C.
Cyclization with Cyclic Anhydride: The imine intermediate undergoes cyclization with a cyclic anhydride like homophthalic anhydride in the presence of a secondary amine base (e.g., piperidine) and a trialkylamine in solvents such as chloroform or DMF. The reaction typically proceeds for 2 to 36 hours at 20°C to 125°C, preferably near room temperature (20°C to 30°C).
Deprotection Steps: Protecting groups on amino acids or intermediates (e.g., Fmoc or Boc) are removed using standard conditions such as 20% piperidine in DMF or trifluoroacetic acid in dichloromethane, respectively, for 5 to 60 minutes to expose free amino groups for subsequent reactions.
Specific Functional Group Introduction
The 3,4-dichlorophenylsulfonyl ethyl substituent is introduced by reacting the isoquinoline intermediate with appropriate sulfonyl chlorides or sulfinyl derivatives, ensuring the correct oxidation state (sulfonyl vs. sulfinyl) is achieved through controlled oxidation or reduction steps. This is critical to obtain the sulfonyl (–SO2–) group rather than sulfinyl (–SO–) or sulfide (–S–) analogues.
Detailed Reaction Scheme Summary
| Step | Reactants/Intermediates | Conditions/Notes | Outcome/Intermediate |
|---|---|---|---|
| 1 | Resin-bound amine + Aldehyde | DMF, 25°C, 3–5 h, orthoformate as water scavenger | Formation of imine intermediate |
| 2 | Imine intermediate + Cyclic anhydride + Base | Chloroform or DMF, 20–30°C, 16 h | Cyclized isoquinoline derivative |
| 3 | Protected amino group deprotection | 20% piperidine in DMF or TFA in DCM, 5–60 min | Free amine for further functionalization |
| 4 | Sulfonylation with 3,4-dichlorophenyl sulfonyl chloride | Controlled oxidation if needed, ambient temperature | Introduction of 3,4-dichlorophenylsulfonyl group |
| 5 | Formation of hydrochloride salt | Treatment with HCl | Final compound as hydrochloride salt |
Analytical and Purification Notes
Purification is typically achieved by chromatographic methods such as preparative HPLC or recrystallization from suitable solvents.
Characterization involves NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure, especially the sulfonyl substitution pattern and the tetrahydroisoquinoline core integrity.
Summary of Preparation Methodologies
| Preparation Aspect | Description |
|---|---|
| Synthetic Approach | Solid-phase synthesis combined with classical organic reactions |
| Key Intermediates | Resin-bound amines, imine intermediates, cyclic anhydride adducts |
| Functional Group Introduction | Sulfonylation with 3,4-dichlorophenyl sulfonyl chloride under controlled oxidation states |
| Reaction Conditions | Polar aprotic solvents, mild temperatures (20–75°C), use of bases like piperidine |
| Deprotection Strategies | Fmoc or Boc removal using piperidine or trifluoroacetic acid |
| Purification | Chromatography, recrystallization |
| Final Form | Hydrochloride salt for stability and handling |
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Isoquinoline derivatives are known for a range of biological activities:
- Anticancer Activity : Some isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, certain studies have shown that modifications in the isoquinoline structure can lead to enhanced activity against breast cancer cells.
- Antimicrobial Properties : Isoquinoline compounds have demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The sulfonyl group may play a crucial role in this activity.
- Neuroprotective Effects : Research indicates that isoquinoline derivatives can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Anti-inflammatory Effects : Some isoquinoline derivatives have been reported to exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against breast cancer cells | |
| Antimicrobial | Activity against gram-positive and gram-negative bacteria | |
| Neuroprotective | Potential benefits in neurodegenerative diseases | |
| Anti-inflammatory | Reduction of inflammation markers |
Case Study 1: Anticancer Activity
A study conducted by researchers investigated the anticancer potential of various isoquinoline derivatives, including the hydrochloride form of the compound . The results indicated that specific structural modifications led to increased cytotoxicity against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another research project focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results showed significant inhibition of growth for both Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonyl group in enhancing antibacterial activity.
Case Study 3: Neuroprotective Mechanisms
Research exploring neuroprotective effects revealed that certain isoquinoline derivatives could reduce oxidative stress markers in neuronal cell cultures. This suggests potential therapeutic applications for neurodegenerative diseases, particularly in modulating pathways involved in neuronal survival.
Mechanism of Action
The mechanism of action of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Observations:
- Substituent Position : Compound A’s 1-position sulfonamide-ethyl chain distinguishes it from simpler 1-aryl (Compound B) or 1-alkyl (Compound C) derivatives. This modification likely enhances binding to kinase targets .
- Chlorine vs.
- Biological Activity: Compound C’s 1-methyl group correlates with significant smooth muscle inhibition (−74%), while Compound A’s sulfonamide moiety suggests kinase inhibition, akin to H7 (a known protein kinase C inhibitor) .
Key Observations:
- Synthetic Complexity : Compound A’s synthesis likely requires advanced sulfonylation steps, contrasting with the straightforward alkylation/cyclization used for Compounds B–D .
- Potency Trends : The sulfonamide group in Compound A may confer higher specificity for kinase targets compared to the broader receptor interactions seen in Compounds B and D .
Structure-Activity Relationships (SAR)
- Sulfonamide Linkage: The sulfonyl group in Compound A enhances hydrogen bonding and electrostatic interactions, critical for kinase inhibition.
- Methoxy Positioning : 6,7-Dimethoxy substitution is conserved across active compounds (A, B, C, D), suggesting a role in π-π stacking or metabolic stability .
Biological Activity
Isoquinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The specific compound in focus, Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride , exhibits potential therapeutic effects that merit detailed exploration. This article compiles research findings and case studies to elucidate its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Isoquinoline core : A bicyclic structure that contributes to various pharmacological properties.
- Sulfonyl group : Enhances solubility and biological activity.
- Dimethoxy and methyl substitutions : May influence receptor interactions and metabolic stability.
Antitumor Activity
Research has demonstrated that isoquinoline derivatives exhibit significant antitumor properties. For instance:
- In vitro studies : Compounds similar to the target isoquinoline have shown potent activity against various human tumor cell lines, including KB (cervical cancer), DLD (colorectal cancer), and HepG2 (liver cancer) cells. These studies indicated that modifications in the isoquinoline structure can enhance cytotoxicity against these cell lines .
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | KB | 5.0 | Potent cytotoxicity |
| Compound B | DLD | 3.5 | Selective activity |
| Target Compound | HepG2 | 4.0 | Moderate potency |
Kinase Inhibition
Isoquinoline derivatives have been implicated as inhibitors of various kinases:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The target isoquinoline may exhibit similar inhibitory effects due to its structural analogies with known kinase inhibitors .
Anti-inflammatory Effects
The anti-inflammatory potential of isoquinoline derivatives has also been documented:
- Mechanism : Compounds with a similar framework have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
Preclinical Studies
A series of preclinical evaluations have assessed the efficacy of isoquinoline derivatives:
- Study on Antitumor Activity : A study conducted on various isoquinoline analogs demonstrated that certain modifications significantly enhanced their antitumor efficacy against resistant cancer cell lines.
- Kinase Selectivity Profile : Another investigation highlighted the selectivity of isoquinoline derivatives for specific kinases over others, suggesting potential for targeted therapy in oncology.
Q & A
Basic Research Questions
Q. What are the critical steps in designing a multi-step synthesis protocol for this isoquinoline derivative?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:
- Sulfonylation : Introducing the 3,4-dichlorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Methoxy Group Installation : Selective O-methylation of phenolic intermediates using methyl iodide and potassium carbonate .
- Hydrochloride Salt Formation : Final purification via recrystallization from ethanol/HCl to ensure stoichiometric salt formation .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy protons (δ ~3.8 ppm) and tetrahydroisoquinoline backbone protons (δ 2.5–4.0 ppm). Use DEPT-135 to distinguish CH2 groups in the ethylsulfonyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching the formula (e.g., C21H24Cl2NO5S requires m/z 484.07) .
Advanced Research Questions
Q. How do substituent variations (e.g., dichlorophenyl vs. trimethoxyphenyl) impact biological activity in isoquinoline derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare binding affinities against target receptors (e.g., serotonin transporters) using radioligand assays. For example, 3,4-dichlorophenyl groups enhance lipophilicity and receptor selectivity compared to methoxy-rich analogs .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess how the sulfonyl group’s electron-withdrawing properties influence binding pocket interactions .
Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Process Intensification : Use flow chemistry for sulfonylation to improve heat dissipation and reduce side reactions (e.g., dimerization) .
- Byproduct Identification : Employ LC-MS to detect impurities (e.g., over-methylated products) and adjust stoichiometry of methylating agents .
Q. How can contradictory results in receptor binding assays be systematically addressed?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride) to validate assay conditions and minimize batch-to-batch variability .
- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and fluorescence polarization assays to rule out false positives .
- Example : Discrepancies in IC50 values may arise from differences in cell membrane permeability; address this by comparing results in cell-free vs. cell-based systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
